molecular formula C21H21N3O4S B1228544 2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No. B1228544
M. Wt: 411.5 g/mol
InChI Key: NJLLDFWHGQSEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Synthetic Utility in Novel Compounds

The compound's utility as a building block for creating bis- and poly(pyridines) and poly(pyrimidines) was demonstrated through alkylation with corresponding bis- and poly(halo) compounds. This process was studied both spectroscopically and theoretically, highlighting its S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).

Corrosion Inhibition

This compound was investigated for its corrosion inhibition properties on copper in chloride media. Electrochemical and theoretical studies revealed it as an effective mixed-type inhibitor, reducing both cathodic and anodic processes. Its ability to form a protective layer on the copper surface was examined through electrochemical and molecular simulation techniques (Al‐Mobarak et al., 2010).

Structural Characterization

The compound's structural characterization was explored in various studies. For example, x-ray diffraction analysis was used to determine its crystal structure, offering insights into its conformation and potential applications in designing new molecules (Ganapathy et al., 2015).

Role in Novel Pyrimidine Derivatives Synthesis

It served as a key ingredient in the synthesis of novel pyrimidine derivatives. These derivatives have been studied for various potential applications, including their antimicrobial activity and potential as antifungal agents (Shaquiquzzaman et al., 2012).

properties

Product Name

2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C21H21N3O4S/c1-4-28-17-10-5-13(11-18(17)27-3)19-23-20(25)16(12-22)21(29)24(19)14-6-8-15(26-2)9-7-14/h5-11,19,29H,4H2,1-3H3,(H,23,25)

InChI Key

NJLLDFWHGQSEIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxy-3-methoxyphenyl)-4-mercapto-3-(4-methoxyphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile

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